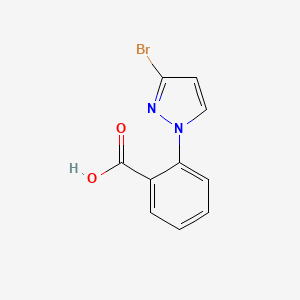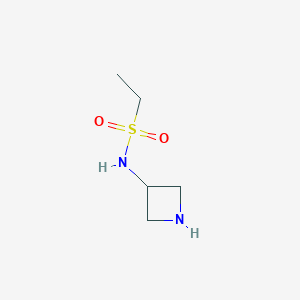
4-(Naphthalen-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-ylmethyl)piperidine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It consists of a piperidine ring substituted with a naphthalen-1-ylmethyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of naphthalen-1-ylmethanol with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalen-1-ylmethyl group to a naphthalen-1-ylmethyl alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Naphthalen-1-ylmethyl alcohol.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-ylmethyl)piperidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Naphthalene: An aromatic hydrocarbon with two fused benzene rings, used in the synthesis of various organic compounds.
Naphthalen-1-ylmethylamine: A compound similar to 4-(Naphthalen-1-ylmethyl)piperidine but with an amine group instead of a piperidine ring.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a naphthalen-1-ylmethyl group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-2-7-16-14(4-1)5-3-6-15(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
Clave InChI |
IOOLURNWQUNWCE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
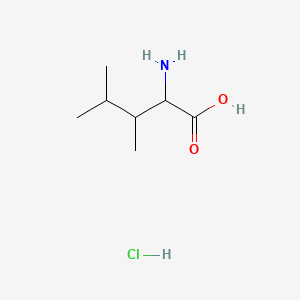
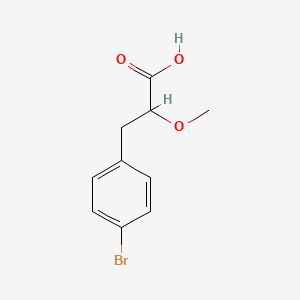
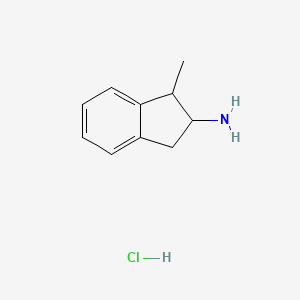

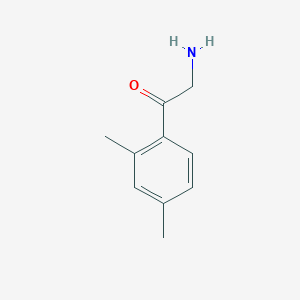

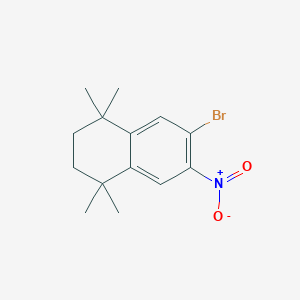
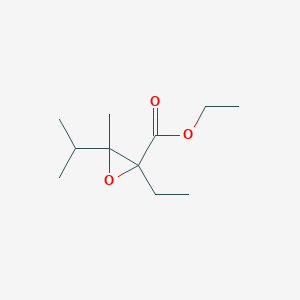
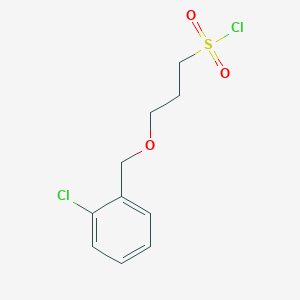
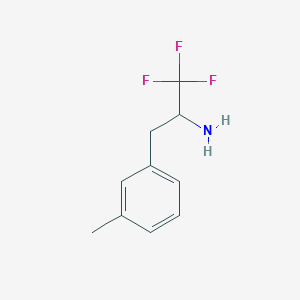
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
